6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazole ring fused with a thiadiazole ring, connected to a piperidine ring and a benzyl ether group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves multiple steps, starting from readily available starting materials. The piperidine ring is then introduced via nucleophilic substitution reactions, and the final benzyl ether group is added through etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl ether and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent . It may also interact with other cellular proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-methyl-piperidin-3-one: A compound with a similar piperidine ring structure.
4-Benzylpiperidine: Another compound featuring a benzyl group attached to a piperidine ring.
3-Benzyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-thiazolidin-4-one: A compound with a similar benzyl and heterocyclic structure.
Uniqueness
Benzyl 4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is unique due to its combination of a triazole and thiadiazole ring fused together, along with the presence of a piperidine ring and a benzyl ether group. This unique structure imparts distinct chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C22H23N5OS |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-6-(4-phenylmethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H23N5OS/c1-26-13-11-17(12-14-26)20-23-24-22-27(20)25-21(29-22)18-7-9-19(10-8-18)28-15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3 |
InChI Key |
BPMGVNQBPUGINV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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